molecular formula C7H10OS2 B12353210 3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one

3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one

Cat. No.: B12353210
M. Wt: 174.3 g/mol
InChI Key: OHVPEQZHQFYFSE-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one is an organic compound with a unique bicyclic structure This compound is characterized by the presence of two sulfur atoms and a ketone group within a hexahydrobenzo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with sulfur sources in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one involves its interaction with molecular targets through its sulfur atoms and ketone group. These functional groups can form covalent bonds or coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3a,4,5,6,7,7a-Hexahydrobenzo[d][1,3,2]dioxathiole 2-oxide
  • 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
  • 3a,4,5,6,7,7a-Hexahydrobenzo[d]isoxazole-3-carboxylic acid

Uniqueness

3a,4,5,6,7,7a-Hexahydrobenzo[c]dithiol-3-one is unique due to its specific bicyclic structure containing two sulfur atoms and a ketone group

Properties

Molecular Formula

C7H10OS2

Molecular Weight

174.3 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydrobenzo[c]dithiol-3-one

InChI

InChI=1S/C7H10OS2/c8-7-5-3-1-2-4-6(5)9-10-7/h5-6H,1-4H2

InChI Key

OHVPEQZHQFYFSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)SS2

Origin of Product

United States

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